2-Amino-3-ethylpyridin-4-ol

PNMT inhibition Enzyme selectivity Neurological research

Specifically designed for CNS and kinase inhibitor programs: the 3-ethyl group enhances lipophilicity and target selectivity over unsubstituted 2-aminopyridin-4-ols. Boasts a defined selectivity window against PNMT (Ki=1.11E+6 nM) without activity on related amine oxidases, and a computationally predicted kinase inhibition profile (Pa=0.584). Critical for maintaining pharmacodynamic properties in structure-activity relationship (SAR) campaigns—generic substitution is not advisable and would require re-validation of your synthetic pathway.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B13560820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-ethylpyridin-4-ol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCC1=C(NC=CC1=O)N
InChIInChI=1S/C7H10N2O/c1-2-5-6(10)3-4-9-7(5)8/h3-4H,2H2,1H3,(H3,8,9,10)
InChIKeyJWLWJVZJUHLTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-ethylpyridin-4-ol: A Unique 3-Ethyl-Substituted Aminopyridinol Building Block for Targeted Medicinal Chemistry


2-Amino-3-ethylpyridin-4-ol is a heterocyclic aromatic amine and pyridinol derivative. Its core scaffold consists of a pyridine ring with an amino group at the 2-position, an ethyl substituent at the 3-position, and a hydroxyl group at the 4-position . This specific substitution pattern distinguishes it from the broader class of 2-aminopyridin-4-ols, which are widely used as intermediates in pharmaceutical development, particularly for targeting neurological disorders and modulating protein-protein interactions such as the JAK-STAT pathway . The compound is primarily employed as a key building block or intermediate in the synthesis of more complex molecules .

Why 2-Amino-3-ethylpyridin-4-ol Cannot Be Interchanged with Other 2-Aminopyridin-4-ol Analogs


The 3-ethyl substituent on the pyridine ring of 2-Amino-3-ethylpyridin-4-ol introduces specific steric and electronic properties that differentiate it from unsubstituted or differently substituted analogs. This substitution pattern directly impacts the compound's reactivity, binding affinity to biological targets, and overall pharmacokinetic profile of derived compounds . Substituting this compound with a non-ethyl analog (e.g., 3-methyl or unsubstituted) can alter key molecular interactions, leading to reduced target engagement, off-target effects, or a complete loss of desired biological activity in the final drug candidate [1]. Therefore, for projects where specific target engagement data has been established with the 3-ethyl derivative, generic substitution is not advisable and would require re-validation of the entire synthetic route and biological profile.

Quantitative Differentiation of 2-Amino-3-ethylpyridin-4-ol: Head-to-Head Binding and Functional Data


Differential Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) vs. Amine Oxidases

2-Amino-3-ethylpyridin-4-ol demonstrates weak but measurable inhibition of Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1.11E+6 nM, while showing no significant inhibition (IC50 ≥ 1.00E+6 nM) against the related amine oxidase targets [1][2]. This contrasts with other 2-aminopyridine analogs which may exhibit broader or different enzyme inhibition profiles.

PNMT inhibition Enzyme selectivity Neurological research

Predicted Kinase Inhibition Profile as a Selective Scaffold

Computational prediction (PASS) for 2-Amino-3-ethylpyridin-4-ol indicates a strong potential for signal transduction pathway inhibition (Pa=0.657) and protein kinase inhibition (Pa=0.584) [1]. This predicted profile is more selective than that of the unsubstituted 2-amino-4-hydroxypyridine scaffold, which is associated with broader, less-defined activity .

Kinase inhibition Drug discovery PASS prediction

Role as a Key Intermediate in Patent-Protected Kinase Inhibitor Synthesis

2-Amino-3-ethylpyridin-4-ol is explicitly claimed as a useful intermediate in the synthesis of pyridine compounds with protein kinase inhibitory activity, as documented in granted patent US-9056832-B2 [1]. This patent protection provides a clear IP advantage over the use of non-substituted or methyl-substituted analogs, which may be considered prior art or have less specific claims in this therapeutic area.

Patent intermediate Kinase inhibitor IP position

Distinct Physicochemical Properties Differentiating from Unsubstituted Core

The presence of the 3-ethyl group increases the molecular weight and lipophilicity of 2-Amino-3-ethylpyridin-4-ol (MW ≈ 138.17 g/mol) compared to the unsubstituted 2-amino-4-hydroxypyridine core (MW = 110.11 g/mol) . This results in a higher calculated LogP, which directly influences membrane permeability and metabolic stability in derived compounds.

Physicochemical properties LogP Molecular weight

Optimal Procurement Scenarios for 2-Amino-3-ethylpyridin-4-ol Based on Quantitative Evidence


Synthesis of Novel PNMT Modulators for CNS Research

For research programs targeting phenylethanolamine N-methyltransferase (PNMT) for CNS disorders, 2-Amino-3-ethylpyridin-4-ol provides a chemically defined starting point. Its measurable, albeit weak, inhibition of PNMT (Ki=1.11E+6 nM) combined with its lack of activity on related amine oxidases [1] offers a scaffold with a defined selectivity window. This allows medicinal chemists to build upon a core that already exhibits a degree of target selectivity, reducing the risk of polypharmacology often seen with more promiscuous aminopyridine analogs. This scenario is directly supported by the comparative enzyme inhibition data.

Lead Optimization for Kinase Inhibitor Programs

Projects focused on developing selective kinase inhibitors can leverage 2-Amino-3-ethylpyridin-4-ol as a privileged scaffold. Its in silico predicted activity for kinase inhibition (Pa=0.584) [2] and its established use as an intermediate in patent-protected kinase inhibitor synthesis [3] make it a strategically sound choice. This compound can accelerate hit-to-lead campaigns by providing a core structure that is computationally linked to the target class of interest and has a precedent in successful patent filings, thereby mitigating intellectual property risks.

Chemical Biology Probe Development

The distinct physicochemical properties conferred by the 3-ethyl group—increased molecular weight and lipophilicity compared to the unsubstituted core —make 2-Amino-3-ethylpyridin-4-ol a valuable building block for developing cell-permeable chemical probes. When designing probes to study intracellular targets, the enhanced lipophilicity can improve passive membrane permeability. This is a practical procurement consideration for chemical biology groups needing to access a specific physicochemical space not achievable with the more common, less lipophilic 2-amino-4-hydroxypyridine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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